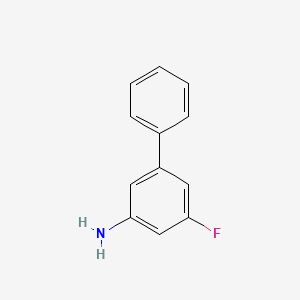

3-Fluoro-5-phenylaniline

Description

BenchChem offers high-quality 3-Fluoro-5-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVVKXNPEDTXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 3-fluoro-5-phenylaniline in various organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-phenylaniline in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3-Fluoro-5-phenylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a detailed exploration of the theoretical principles governing the solubility of 3-fluoro-5-phenylaniline, predictive analysis of its behavior in different solvent classes, and robust experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound.

Introduction: The Significance of Solubility in the Application of 3-Fluoro-5-phenylaniline

The utility of a chemical compound in scientific and industrial applications is fundamentally linked to its physical properties, with solubility being of paramount importance. For a molecule like 3-fluoro-5-phenylaniline, which holds promise as a building block in the synthesis of complex organic molecules, understanding its solubility is not merely an academic exercise. It is a critical parameter that dictates the feasibility and efficiency of several key processes:

-

Chemical Synthesis: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity. A solvent in which the reactants, including 3-fluoro-5-phenylaniline, are sufficiently soluble is often essential for a homogeneous reaction environment.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability and the choice of delivery vehicle.

-

Materials Science: For applications in areas like polymer chemistry or organic electronics, the ability to dissolve the compound in a suitable solvent is necessary for casting thin films or blending with other materials.

This guide will provide a comprehensive framework for understanding and determining the solubility of 3-fluoro-5-phenylaniline, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: Predicting the Solubility of 3-Fluoro-5-phenylaniline

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of 3-fluoro-5-phenylaniline is therefore dictated by its molecular structure and the nature of the solvent.

2.1. Molecular Structure Analysis of 3-Fluoro-5-phenylaniline

To predict its solubility, we must first examine the key structural features of 3-fluoro-5-phenylaniline:

-

Aniline Moiety: The primary amine (-NH₂) group is capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The basic nature of the amine group also implies that its solubility can be significantly enhanced in acidic solutions through the formation of a more polar ammonium salt.[4]

-

Phenyl Ring: The presence of a phenyl group introduces a significant non-polar, hydrophobic character to the molecule.[5] This will contribute to its solubility in non-polar solvents through van der Waals interactions.

-

Fluoro Substituent: The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond.[6] This adds to the overall polarity of the molecule and can influence its interaction with polar solvents. However, the small size of the fluorine atom means it does not significantly increase the steric hindrance of the molecule.[6]

2.2. Classification of Organic Solvents and Predicted Solubility

Based on the interplay of these structural features, we can predict the solubility of 3-fluoro-5-phenylaniline in different classes of organic solvents:

| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility of 3-Fluoro-5-phenylaniline | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High | The aniline -NH₂ group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole | Moderate to High | The polar nature of these solvents will interact favorably with the polar C-F and C-N bonds of the solute. Solvents like DMF and DMSO are powerful, universal organic solvents.[2] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Van der Waals forces | Low to Moderate | The phenyl ring will have favorable interactions with these solvents, but the polar amine and fluoro groups will limit overall solubility. |

| Halogenated | Dichloromethane, Chloroform | Dipole-dipole | Moderate | These solvents have a moderate polarity that can interact with both the polar and non-polar regions of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative solubility data for 3-fluoro-5-phenylaniline, experimental determination is necessary. The following section provides a detailed protocol for the equilibrium solubility method, a reliable and widely used technique.

3.1. Materials and Equipment

-

3-Fluoro-5-phenylaniline (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental workflow for equilibrium solubility determination.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-fluoro-5-phenylaniline to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically. A 24-48 hour period is a good starting point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-fluoro-5-phenylaniline.

-

3.4. Data Analysis and Presentation

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L. The results should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of 3-Fluoro-5-phenylaniline at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Insert experimental data] | [Insert experimental data] |

| Ethanol | Polar Protic | [Insert experimental data] | [Insert experimental data] |

| Acetone | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | Halogenated | [Insert experimental data] | [Insert experimental data] |

| Toluene | Non-Polar | [Insert experimental data] | [Insert experimental data] |

| Hexane | Non-Polar | [Insert experimental data] | [Insert experimental data] |

Influence of Temperature on Solubility

For most organic solids, solubility increases with temperature.[1] This relationship is fundamental to the technique of recrystallization. To fully characterize the solubility of 3-fluoro-5-phenylaniline, it is recommended to perform the solubility determination experiments at several different temperatures (e.g., 10 °C, 25 °C, and 40 °C). This data can be used to construct a solubility curve, which is a valuable tool for process optimization.

Conclusion

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- ResearchGate. (2025, August 6). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.

- National Center for Biotechnology Information. (n.d.). 3-Fluorophenylalanine. PubChem.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2025, August 6). Solubility of L-Phenylalanine in Aqueous Solutions.

- Bellevue College. (n.d.). Experiment 2 # Solubility.

- ChemicalBook. (n.d.). 3-FLUORO-L-PHENYLALANINE.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline.

- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- ResearchGate. (2025, August 4). Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF.

- Wikipedia. (n.d.). Solubility.

- National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem.

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

The Strategic Industrial Potential of 3-Fluoro-5-Phenylaniline Derivatives: A Technical Guide

Foreword: Unveiling the Potential of a Unique Scaffold

In the vast landscape of chemical intermediates, the 3-fluoro-5-phenylaniline scaffold emerges as a structure of significant, yet underexplored, industrial potential. The strategic placement of a fluorine atom and a phenyl group on the aniline ring creates a unique electronic and steric environment. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective applications of 3-fluoro-5-phenylaniline derivatives, underpinned by synthetic strategies and structure-activity relationship (SAR) insights gleaned from analogous molecular architectures. While direct commercial applications of this specific scaffold are nascent, this document aims to illuminate its promise by examining the established value of its constituent features in diverse industrial sectors.

The Physicochemical Uniqueness of the 3-Fluoro-5-Phenylaniline Core

The 3-fluoro-5-phenylaniline moiety is more than a simple combination of its parts; it is a carefully orchestrated arrangement of functional groups that imparts desirable properties for various applications.

-

The Role of the Meta-Fluorine: The fluorine atom at the 3-position is a critical modulator of the molecule's properties. Its high electronegativity withdraws electron density from the aromatic ring, influencing the pKa of the aniline nitrogen. This can be crucial for tuning the binding affinity of a drug candidate to its target protein or modifying the reactivity of the aniline for synthetic transformations. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of derivatives by blocking sites susceptible to oxidative metabolism.

-

The Influence of the Phenyl Group: The phenyl substituent at the 5-position introduces a biphenyl-like character to the molecule. This additional aromatic ring provides a platform for further functionalization and can engage in π-π stacking interactions, which are pivotal for binding to biological targets or for achieving desired alignments in materials science applications. The dihedral angle between the two phenyl rings can be a key determinant of a derivative's overall shape and its ability to fit into a binding pocket or a liquid crystal matrix.

-

Synergistic Effects: The combination of the fluoro and phenyl groups in a 1,3,5-substitution pattern on the aniline ring creates a distinct steric and electronic profile. This arrangement can lead to improved solubility, membrane permeability, and metabolic stability in drug candidates. In materials science, this substitution pattern can influence the electronic properties, such as the HOMO/LUMO energy levels, which are critical for applications in organic electronics.

Prospective Industrial Applications

Based on the known applications of structurally related fluorinated biphenyls and anilines, the following sectors represent the most promising avenues for the industrial application of 3-fluoro-5-phenylaniline derivatives.

Pharmaceuticals: A Scaffold for Kinase Inhibitors and Beyond

The 3-amino-5-fluorobiphenyl core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Numerous patents and research articles describe the use of similar structures in the development of targeted cancer therapies.

-

Kinase Inhibition: The aniline nitrogen can act as a key hydrogen bond donor, while the biphenyl moiety can occupy hydrophobic pockets within the ATP-binding site of various kinases. The fluorine atom can further enhance binding affinity through specific interactions with the protein. For instance, derivatives of 3-fluoro-5-phenylaniline could be investigated as inhibitors of kinases implicated in proliferative diseases, such as PFKFB3 inhibitors which are being explored for cancer therapy.[1]

-

Neurological and Inflammatory Disorders: The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting the central nervous system. Furthermore, kinase pathways are central to inflammatory processes, suggesting potential applications in treating autoimmune diseases.[1]

Synthetic Pathways to 3-Fluoro-5-Phenylaniline Derivatives

A robust and scalable synthetic route is paramount for the industrial viability of any chemical scaffold. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the C-C bond between the two aryl rings of the 3-fluoro-5-phenylaniline core.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a dihalogenated fluoroaniline and a phenylboronic acid derivative.

Caption: Retrosynthetic analysis of 3-fluoro-5-phenylaniline.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of 3-fluoro-5-phenylaniline. Optimization of reaction conditions may be necessary for specific derivatives.

Materials:

-

3-Bromo-5-fluoroaniline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3-bromo-5-fluoroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add toluene and water (4:1 v/v) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

-

Heat the reaction to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-phenylaniline.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table provides typical ranges for key parameters in Suzuki-Miyaura reactions involving aryl bromides and arylboronic acids, which can serve as a starting point for optimization.

| Parameter | Typical Value/Range | Rationale |

| Reactant Ratio | ||

| Aryl Bromide:Arylboronic Acid | 1 : 1.1 - 1.5 | An excess of the boronic acid is often used to drive the reaction to completion. |

| Catalyst Loading | ||

| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is desirable for cost-effectiveness, but higher loading may be needed for less reactive substrates. |

| Ligand:Palladium Ratio | 2:1 - 4:1 | An excess of the ligand is typically used to stabilize the palladium catalyst and promote the catalytic cycle. |

| Base | ||

| Base:Aryl Bromide Ratio | 2 - 3 eq. | A sufficient amount of base is crucial for the transmetalation step. |

| Solvent System | Toluene/Water, Dioxane/Water, DMF | The choice of solvent depends on the solubility of the reactants and the reaction temperature. A biphasic system is common. |

| Temperature | 80 - 120 °C | Higher temperatures are generally required to drive the reaction to completion. |

| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. |

Agrochemicals: A New Frontier for Fluorinated Biphenylamines

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability.[3][4] The 3-fluoro-5-phenylaniline scaffold could serve as a valuable building block for novel herbicides, fungicides, and insecticides.

-

Herbicides: The biphenyl ether linkage is a common feature in many commercial herbicides. Derivatives of 3-fluoro-5-phenylaniline could be explored for the synthesis of new herbicidal compounds. The fluorine substituent can enhance the binding to the target enzyme and improve the overall performance of the herbicide.[5]

-

Fungicides and Insecticides: The unique electronic properties of the scaffold could be leveraged to design novel fungicides and insecticides with improved potency and a broader spectrum of activity. The metabolic stability conferred by the fluorine atom could lead to longer-lasting crop protection.

Materials Science: Tuning Optoelectronic Properties

Biphenyl derivatives are widely used in materials science due to their rigid structure and interesting electronic properties.[6][7] 3-Fluoro-5-phenylaniline derivatives could find applications in organic light-emitting diodes (OLEDs) and liquid crystals.[8][9][10]

-

Organic Light-Emitting Diodes (OLEDs): The aniline moiety can be a versatile handle for further functionalization to create hole-transporting or emissive materials. The fluorine and phenyl substituents can be used to tune the HOMO/LUMO energy levels, which is critical for achieving efficient charge injection and transport in OLED devices.[11]

-

Liquid Crystals: The rigid biphenyl-like core of 3-fluoro-5-phenylaniline is a promising mesogen for the design of new liquid crystalline materials.[12] The fluorine substituent can influence the polarity and melting behavior of the resulting liquid crystals.

Logical Workflow for Exploring Industrial Applications

The following diagram outlines a systematic approach for researchers and developers to explore the industrial potential of 3-fluoro-5-phenylaniline derivatives.

Caption: Workflow for the industrial development of 3-fluoro-5-phenylaniline derivatives.

Conclusion: A Call for Exploration

The 3-fluoro-5-phenylaniline scaffold represents a promising, yet largely untapped, resource for industrial innovation. Its unique combination of a fluorine atom and a phenyl group on an aniline core provides a versatile platform for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura cross-coupling, makes it an attractive target for further investigation. This technical guide serves as a foundational resource to encourage and direct future research and development efforts towards unlocking the full industrial potential of 3-fluoro-5-phenylaniline and its derivatives.

References

- Placais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

- Fang, G., Yu, Y.-Z., & Zhuo, C.-X. (2025). Synthesis of 3,5-Disubstituted Anilines via Sequential Mo-Catalyzed Deoxygenative Benzene Formation and Pd-Catalyzed Amination Reactions. Synthesis, 57(07), 1922–1927.

- Krasavin, M. Y., Lukin, A. S., & Zubenko, A. D. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12), 3034–3042.

- WO2020080979A1 - Pfkfb3 inhibitors and their uses. (n.d.). Google Patents.

- Hanaichi, Y., Higuchi, H., & Mori, A. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Liquid Crystals, 1–13.

- Szychta, M., Janecka, A., & Girek, T. (2022).

-

3-Fluoro-5-(4-phenylphenoxy)aniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

3-Fluoro-5-(quinolin-6-ylmethylsulfanyl)aniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

- Wang, Y., Wang, L., & Wang, Y. (2020). High-Performance Three-Coordinated Organoboron Emitters for Organic Light-Emitting Diodes. Journal of Materials Chemistry C, 8(30), 10144–10163.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.

- US4147651A - Biphenyl based liquid crystal compositions. (n.d.). Google Patents.

- Wang, F., Yu, S., & Li, Y. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 656–666.

- Li, Y., et al. (2021). Highly efficient pure-blue organic light-emitting diodes based on rationally designed heterocyclic phenophosphazinine-containing emitters.

- Lickfeldt, D., Loughner, D., Melichar, M., & Breuninger, J. (2006). Three-Way Fluroxypyr Herbicides for Postemergent Broadleaf Weed Control in Turf.

- Alamro, F. S., Ahmed, H. A., Bedowr, N. S., Khushaim, M. S., & El-Atawy, M. A. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(13), 4150.

-

US2020239458A1 - Inhibitors of protein kinases. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

- Zhang, Y., et al. (2022). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers.

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved February 5, 2026, from [Link]

- Wang, Z., et al. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers, 4(3), 769-785.

- Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E BRAF. Journal of Medicinal Chemistry, 58(10), 4165–4179.

- Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1489–1500.

- WO2023225041A1 - Ripk1 inhibitors and methods of use. (n.d.). Google Patents.

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2019). International Journal of Engineering and Applied Sciences, 6(4), 1-5.

- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2018). Synlett, 29(10), 1331-1334.

- Lundrigan, T., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.

- Kim, J., et al. (2018). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Bulletin of the Korean Chemical Society, 39(8), 948-952.

- Ogawa, Y., & Tokunaga, E. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of the Agricultural Chemical Society of Japan, 91(3), 227-233.

- Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs.

- Ahmed, H. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(5), 654.

- Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. (2022). Molecules, 27(19), 6534.

- Cholera, A. Y., & Ladva, K. D. (2017). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 9(12), 8-13.

- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (n.d.). Google Patents.

- Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update. (2024).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science, 44(3), 159-168.

- Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2023). Organic & Biomolecular Chemistry, 21(25), 5227-5232.

-

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

- 1. WO2020080979A1 - Pfkfb3 inhibitors and their uses - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Three-Way Fluroxypyr Herbicides for Postemergent Broadleaf Weed Control in Turf. [crops.confex.com]

- 6. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers [mdpi.com]

- 9. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Synthetic Routes for Substituted Phenylanilines

Introduction

Substituted phenylanilines, also known as diarylamines, are a cornerstone structural motif in modern chemistry. Their prevalence in pharmaceuticals, organic electronics, and materials science underscores the critical importance of efficient and versatile synthetic methodologies for their preparation.[1] These compounds are integral to the development of kinase inhibitors, anti-inflammatory agents, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[2][3][4] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted phenylanilines, with a focus on the underlying mechanistic principles, practical experimental considerations, and the comparative advantages of each approach. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

I. Transition Metal-Catalyzed Cross-Coupling Reactions: The Workhorses of Phenylaniline Synthesis

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of arylamines, offering unprecedented efficiency and functional group tolerance compared to classical methods.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an aniline provides a direct and highly versatile route to a vast array of substituted phenylanilines.[7][8]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired diarylamine.[9][10] Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to promote the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle.[9][11] The choice of base is critical for the deprotonation of the aniline to form the more nucleophilic anilide, which then participates in the catalytic cycle.[11] Sterically hindered bases like sodium tert-butoxide are commonly used to avoid competitive side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[12][13] While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[14][15]

Causality Behind Experimental Choices: The key to a successful Ullmann condensation lies in the activation of the copper catalyst and the choice of ligands.[16] The reaction often requires high-boiling polar solvents like DMF or NMP.[13] The introduction of bidentate ligands, such as diamines and amino acids, has been shown to significantly accelerate the reaction and allow for lower reaction temperatures.[17][18][19] These ligands are believed to stabilize the copper catalyst and facilitate the key steps in the catalytic cycle.

Comparative Analysis: Buchwald-Hartwig vs. Ullmann

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Reaction Temp. | Generally milder (80-110 °C) | Often requires higher temperatures (>150 °C) |

| Substrate Scope | Broader, tolerates a wide range of functional groups | Can be limited, especially with complex substrates |

| Ligands | Bulky, electron-rich phosphines are crucial | Diamines, amino acids, and other bidentate ligands are effective |

| Cost | Palladium catalysts can be expensive | Copper catalysts are generally more cost-effective |

C. Suzuki-Miyaura C-N Cross-Coupling

While primarily known for C-C bond formation, the Suzuki-Miyaura coupling can also be adapted for the synthesis of phenylanilines.[20] This method typically involves the reaction of an aryl boronic acid with an aniline in the presence of a palladium catalyst and a base. The reaction conditions are often similar to those of the Buchwald-Hartwig amination, with the choice of ligand and base being critical for achieving high yields.

II. Transition Metal-Free Synthetic Routes

The development of transition metal-free methods for diarylamine synthesis is a growing area of research, driven by the desire for more sustainable and cost-effective processes that avoid residual metal contamination in the final products.[1][21]

A. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the synthesis of phenylanilines, particularly when the aryl halide is activated by the presence of electron-withdrawing groups in the ortho or para positions.[22] The reaction proceeds via a Meisenheimer intermediate and is typically carried out in the presence of a strong base.

B. Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be harnessed for the synthesis of diarylamines.[22] This metal-free method is particularly useful for the synthesis of sterically hindered diarylamines that are challenging to access via traditional cross-coupling methods.[22]

C. One-Pot Aldehyde-Aniline Coupling

A novel, metal-free approach involves a one-pot reaction of aromatic aldehydes and anilines.[21] This process proceeds through imine formation, followed by an oxidative rearrangement and a light-induced deformylation step.[21] This method offers high atom economy and utilizes simple, inexpensive, and non-toxic reagents.[21]

Workflow for One-Pot Aldehyde-Aniline Coupling

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. synarchive.com [synarchive.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Review Reports - Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 16. Chemicals [chemicals.thermofisher.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Fluoro-5-Phenylaniline in Type II Kinase Inhibitor Synthesis

Executive Summary & Rationale

In the landscape of kinase inhibitor design, particularly for Type II inhibitors targeting the DFG-out conformation (e.g., VEGFR, B-Raf, p38 MAP kinase), the "tail" moiety is critical. It must traverse the gatekeeper region and occupy the hydrophobic allosteric back pocket.

3-Fluoro-5-phenylaniline represents a privileged scaffold for this purpose. Unlike the canonical 3-trifluoromethyl-4-chlorophenyl moiety (found in Sorafenib), the 3-fluoro-5-phenyl motif offers a unique balance of:

-

Lipophilicity (LogP): The phenyl ring provides significant hydrophobic interaction energy.

-

Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a reactive site while modulating the pKa of the aniline nitrogen.

-

Steric Profile: It is less bulky than a trifluoromethyl group, allowing accommodation in kinases with restricted allosteric pockets.

This guide details the synthesis of this intermediate and its subsequent coupling to form diaryl urea kinase inhibitors, a validated modality in oncology.

Physicochemical Profile

Understanding the substrate is the first step to successful synthesis.

| Property | Value / Characteristic | Relevance to Synthesis |

| IUPAC Name | 5-fluoro-[1,1'-biphenyl]-3-amine | Official nomenclature for searching databases. |

| Molecular Weight | 187.21 g/mol | -- |

| pKa (Aniline) | ~3.5 - 4.0 (Estimated) | Lower than unsubstituted aniline due to F-induction; requires stronger activation for nucleophilic attack if not using isocyanates. |

| LogP | ~2.8 | Highly lipophilic; requires organic solvents (DCM, THF, DMF) for reaction; water insolubility aids purification (precipitation). |

| H-Bond Donor | 1 (Primary Amine) | Critical for urea formation. |

Synthetic Protocols

Phase A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

If 3-fluoro-5-phenylaniline is not commercially available in the required purity, it must be synthesized via cross-coupling.

Reaction: 3-bromo-5-fluoroaniline + Phenylboronic acid

Reagents:

-

3-Bromo-5-fluoroaniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]

-

K₂CO₃ (3.0 eq) [Base]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Addition: Add the aryl halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

-

Heating: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the consumption of the bromide.

-

Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is an off-white solid.

Phase B: Formation of the Diaryl Urea (The Kinase Inhibitor Core)

This is the most critical application step. The aniline nitrogen attacks an electrophilic isocyanate to form the urea linker (

Scenario: Coupling 3-fluoro-5-phenylaniline with a heteroaryl isocyanate (e.g., a pyridine or quinoline derivative).

Protocol:

-

Preparation: Dissolve the heteroaryl amine precursor (1.0 eq) in dry THF. Add triphosgene (0.35 eq) and triethylamine (1.5 eq) at 0°C to generate the isocyanate in situ. Stir for 30 mins.

-

Safety Note: Alternatively, use commercially available isocyanates if stable.

-

-

Coupling: Add 3-fluoro-5-phenylaniline (1.0 eq) dissolved in dry THF dropwise to the isocyanate solution at RT.

-

Incubation: Stir at 40°C for 12 hours.

-

Precipitation (Self-Validating Step): Diaryl ureas are notoriously insoluble in non-polar solvents.

-

Cool the reaction to RT.

-

Add 5 volumes of Hexane or Diethyl Ether.

-

The target kinase inhibitor should precipitate as a solid.

-

-

Filtration: Filter the solid and wash with cold ether. This removes unreacted aniline and soluble impurities, often negating the need for chromatography.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthetic pathway and the structural logic of using this specific aniline in kinase inhibition.

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis from halide precursors to the final kinase inhibitor via the 3-fluoro-5-phenylaniline intermediate.

Diagram 2: Pharmacophore Binding Logic (Type II Inhibition)

Caption: Structural role of the 3-fluoro-5-phenylaniline moiety in occupying the allosteric hydrophobic pocket of kinases.

Critical Application Notes

Regioselectivity & Stability

The 3-fluoro substituent is strategically placed. In metabolic studies, the para-position of an aniline is the primary site for cytochrome P450-mediated hydroxylation. By placing a phenyl ring at position 5 (meta) and a fluorine at position 3 (meta), the para position (relative to the amine) is sterically crowded, and the electron-withdrawing fluorine deactivates the ring toward oxidation. This significantly extends the half-life (

Troubleshooting the Urea Coupling

-

Problem: Low yield or "oiling out" of the product.

-

Root Cause: Presence of water in THF. Isocyanates hydrolyze rapidly to amines, which then react with remaining isocyanate to form symmetric urea dimers (e.g., bis(heteroaryl)urea).

-

Solution: Use anhydrous THF and keep the reaction under a nitrogen blanket. If the symmetric dimer forms, it is usually much less soluble than the desired product and can be filtered off before cooling the solution fully.

Characterization Standards

For the final inhibitor synthesized using 3-fluoro-5-phenylaniline, expect the following NMR signatures:

- NMR: A singlet around -110 to -115 ppm (relative to CFCl₃).

-

NMR: The urea protons (

References

-

Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). Link

- Context: Establishes the foundational mechanism of diaryl urea kinase inhibitors.

- Smith, C.C., et al. "Validation of the Type II Binding Mode of Diaryl Urea Inhibitors." Journal of Medicinal Chemistry. Context: Describes the H-bond network required for the urea linker.

-

Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61, 2, 582–638 (2018). Link

-

Context: Authoritative source on the metabolic stability conferred by fluorine substitution on phenyl rings.[1]

-

- Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 3-Fluoro-5-Aryl Ureas." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-Phenylaniline & Derivatives

Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Hub

You are likely working with 3-fluoro-5-phenylaniline (or a structural analog), a biaryl amine scaffold often used in kinase inhibitor synthesis (e.g., p38 MAP kinase or B-Raf targets).

This molecule presents a "perfect storm" of purification challenges:

-

Electronic Deactivation: The meta-fluorine atom lowers the basicity of the amine (pKa ~3.4–3.6 vs. 4.6 for aniline), complicating acid-base extractions.

-

Biaryl Lipophilicity: The phenyl ring increases solubility in non-polar solvents, making separation from neutral coupling byproducts difficult.

-

Oxidative Instability: Like most electron-deficient anilines, it is prone to rapid oxidation, turning crude mixtures into "black tar."

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

Symptom: Your crude reaction mixture turns dark brown or black upon exposure to air or during rotary evaporation. Diagnosis: Radical oxidation of the free amine, accelerated by trace metal catalysts (Pd) remaining from the Suzuki coupling.

The Fix: HCl Salt Stabilization Protocol

Do not store the free base. Convert the product immediately to the hydrochloride salt. This "locks" the nitrogen lone pair, preventing oxidation and often precipitating the product while leaving impurities in solution.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude dark oil in a minimum amount of EtOAc or Et₂O (avoid alcohols initially to maximize precipitation).

-

Acidification: Cool to 0°C. Slowly add 4.0 M HCl in Dioxane (1.5 equivalents).

-

Why Dioxane? It is anhydrous. Aqueous HCl can trap water in the crystal lattice, making drying difficult.

-

-

Precipitation: A white to off-white solid should form immediately.

-

Trituration: If a gum forms instead of a solid, add Heptane or Hexane dropwise with vigorous stirring to induce crystallization.

-

Filtration: Filter under nitrogen. Wash the cake with 10% EtOAc/Hexane.

Quantitative Comparison: Stability

| Form | Storage Condition | Color Change (24 hrs) | Purity (HPLC) |

| Free Base | Ambient Air | Yellow | 94% |

| Free Base | -20°C (Argon) | Yellow | 94% |

| HCl Salt | Ambient Air | White (No Change) | >99% (Stable) |

Module 2: The "Ghost" Impurities (Suzuki Side-Reactions)

Symptom: NMR shows aromatic peaks that overlap with your product, or LCMS shows a mass of [M-Br] or [M-B(OH)₂]. Diagnosis: These are Protodeboronation byproducts (where the boronic acid loses boron and gains a proton) or Homocoupling (biphenyl) products.

The Fix: pH-Switch Extraction Strategy

Because 3-fluoro-5-phenylaniline is a weaker base than typical anilines (due to the electron-withdrawing meta-fluorine), standard acid washes often fail. You must aggressively lower the pH to protonate it.

The Logic (pKa Shift):

-

Aniline pKa: ~4.6[1]

-

3-Fluoroaniline pKa: ~3.5[2]

-

Target Extraction pH: You need to be at least 2 pH units below the pKa to ensure >99% protonation. Target pH < 1.5.

Workflow Diagram (DOT):

Caption: pH-Switch Extraction Workflow tailored for low-pKa fluoroanilines.

Module 3: Palladium Scavenging (Metal Removal)

Symptom: The product is colored (grey/brown) even after chromatography, or fails downstream coupling reactions. Diagnosis: Residual Palladium.[3] Biaryl anilines coordinate strongly to Pd, dragging it through silica columns.

The Fix: Thiol-Based Scavenging

Standard Celite filtration is insufficient. You must use a chemical scavenger with high affinity for Pd(II).

Recommended Reagents:

-

SiliaMetS® Thiol (or equivalent): Functionalized silica. Add 50 wt% relative to crude mass, stir 4 hours, filter.

-

N-Acetylcysteine: If solid scavengers aren't available, wash the organic layer with a 5% aqueous solution of N-acetylcysteine. The sulfur binds Pd, pulling it into the aqueous phase.

Module 4: Chromatography Tailing

Symptom: The product elutes as a broad streak on silica gel, contaminating earlier and later fractions.

Diagnosis: The basic amine interacts with acidic silanol groups (

The Fix: The "Amine Shield" Technique

You must neutralize the silica surface before and during the run.

Protocol:

-

Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) .

-

Mobile Phase: Maintain 0.5% TEA or 1% NH₄OH in your eluent (e.g., Hexane/EtOAc + 1% TEA).

-

Alternative: Use Amino-functionalized Silica (NH₂-SiO₂) . This eliminates the need for TEA additives and prevents streaking entirely.

FAQ: Quick Troubleshooting

Q: Can I use steam distillation for purification? A: Generally, no . While simple fluoroanilines (like 3-fluoroaniline) are steam volatile, the addition of the 5-phenyl group significantly increases the molecular weight and boiling point, making steam distillation inefficient and likely to cause thermal decomposition.

Q: My Suzuki coupling stalled. Is the amine interfering? A: Yes. Free amines can poison Pd catalysts.

-

Solution: Use the protected amine (e.g., N-acetyl or N-Boc) for the coupling reaction, then deprotect. If you must couple the free amine, use a precatalyst system like Pd(Amphos)Cl₂ or XPhos Pd G2 , which are robust against amine coordination.

Q: The melting point of my HCl salt is lower than reported. A: You likely have trapped solvent or excess HCl.

-

Solution: Dry the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets (to neutralize acid vapors) for 24 hours.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aniline purification and salt formation).

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Authoritative source on Pd scavenging).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of protodeboronation side-reactions).

-

ChemicalBook. (n.d.).[1] 3-Fluoroaniline Properties and pKa Data. (Used for pKa extrapolation logic).

Sources

stability studies of 3-fluoro-5-phenylaniline under different reaction conditions

Welcome to the technical support center for 3-fluoro-5-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established principles of pharmaceutical stress testing and the known behavior of analogous fluorinated aromatic amines.

Introduction to Stability Challenges with 3-Fluoro-5-Phenylaniline

3-Fluoro-5-phenylaniline, an aniline derivative, is susceptible to degradation under various environmental and reaction conditions. The electron-rich amino group and the aromatic rings are potential sites for oxidative and hydrolytic reactions. The presence of a fluorine atom can influence the electronic properties and, consequently, the stability of the molecule.[1] Understanding the degradation pathways and kinetics is crucial for formulation development, establishing storage conditions, and ensuring the safety and efficacy of any potential drug product.[2]

This guide provides a framework for conducting forced degradation studies, also known as stress testing, to identify potential degradation products and elucidate degradation pathways.[3][4] The conditions outlined are based on ICH guidelines and common industry practices.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-fluoro-5-phenylaniline?

A1: The stability of 3-fluoro-5-phenylaniline can be influenced by several factors, including:

-

pH: Both acidic and basic conditions can promote hydrolysis of the aniline moiety or other susceptible functional groups.[5][6]

-

Oxidizing agents: The amino group is prone to oxidation, which can lead to the formation of colored degradation products, such as nitroso and nitro compounds, or polymerization.[7][8][9]

-

Light: Aromatic compounds, including anilines, can be susceptible to photodecomposition.[5][10]

-

Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[11][12]

Q2: What is a forced degradation study and why is it necessary for 3-fluoro-5-phenylaniline?

A2: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[2] This is a critical component of pharmaceutical development for several reasons:

-

Identification of Degradation Products: It helps to identify potential impurities and degradation products that could form under normal storage conditions over time.

-

Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging.

-

Development and Validation of Stability-Indicating Methods: The study generates a sample containing the parent compound and its degradation products, which is essential for developing and validating an analytical method (like HPLC) that can accurately quantify the parent drug in the presence of its degradants.[13]

-

Regulatory Requirement: Regulatory agencies like the FDA require forced degradation data as part of the drug approval process.[3]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Typical stress conditions for a forced degradation study include:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Neutral Hydrolysis: Refluxing in water.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[4]

-

Photostability: Exposure to a combination of UV and visible light, as specified in ICH guideline Q1B.[3][10]

-

Thermal Stress: Exposure to high temperatures in a solid or solution state.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive that secondary degradation occurs.[3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, be cautious not to use unrealistically harsh conditions that would not be encountered in practice. |

| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower concentration of acid/base, lower temperature, shorter exposure time). The aim is to achieve partial degradation (5-20%).[3] |

| Poor peak shape or resolution in HPLC analysis. | Co-elution of the parent peak with degradation products. The chosen HPLC method is not stability-indicating. | Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or detector wavelength. |

| Appearance of colored solutions during the study. | Formation of chromophoric degradation products, likely due to oxidation of the aniline moiety. | This is an expected outcome for anilines. Ensure your analytical method can separate and identify these colored impurities. Characterize these products using techniques like LC-MS. |

| Precipitation of the compound during hydrolysis studies. | The pH of the solution has shifted, causing the compound to precipitate. | Ensure the compound is fully dissolved at the start of the experiment. It may be necessary to use a co-solvent, but be aware that the co-solvent could also participate in the degradation. |

Experimental Protocols

The following protocols are starting points for conducting forced degradation studies on 3-fluoro-5-phenylaniline. It is crucial to monitor the extent of degradation at various time points to achieve the target degradation of 5-20%.[3]

Preparation of Stock Solution

Prepare a stock solution of 3-fluoro-5-phenylaniline at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[3]

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 60-80°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Heat the mixture at 60-80°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Reflux the mixture.

-

Withdraw samples at appropriate time intervals.

-

Dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solution of 3-fluoro-5-phenylaniline (and a solid sample) to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[10]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after a specified duration of light exposure.

Thermal Degradation

-

Place a solid sample of 3-fluoro-5-phenylaniline in a controlled temperature oven (e.g., 105°C).

-

Withdraw samples at various time points.

-

Prepare solutions of the heated solid for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[13]

-

Recommended Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of 3-fluoro-5-phenylaniline and also use a photodiode array (PDA) detector to check for the emergence of new peaks with different UV spectra.

-

Injection Volume: 10-20 µL.

-

Visualization of Workflows

Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Caption: Potential degradation pathways for anilines.

References

-

Ferreira, M. I. M., et al. (2008). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Al-Hadedi, A. A. M., & Murphy, C. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

-

Cuppen, H. M., et al. (2017). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. PubMed Central. Retrieved from [Link]

-

Schoenberg, D. R. (2011). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PubMed Central. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Barau, V., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Retrieved from [Link]

-

ACS Publications. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2019). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine. Retrieved from [Link]

-

MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

-

PubMed. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]

-

ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

NIH. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]

-

ResearchGate. (2019). Fluorinated Polybenzimidazopyrrolones with Excellent Alkaline-Hydrolysis Resistance. Retrieved from [Link]

-

MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

-

ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

-

ResearchGate. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

PubMed. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product. Retrieved from [Link]

-

Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

-

Publications Office of the European Union. (2022). Overview on PFAS analytical methods. Retrieved from [Link]

-

NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

-

MDPI. (n.d.). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Retrieved from [Link]

-

MDPI. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Retrieved from [Link]

-

Sustainability. (n.d.). Aromatic Amine Cleavage. Retrieved from [Link]

-

NIH. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product [agris.fao.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sepscience.com [sepscience.com]

Technical Support Center: Strategies for the Regioselective Functionalization of 3-fluoro-5-phenylaniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of 3-fluoro-5-phenylaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this valuable scaffold. The unique substitution pattern of this molecule—featuring a potent ortho,para-directing amine, a deactivating yet ortho,para-directing fluorine, and a phenyl group—presents significant regioselectivity challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common experimental hurdles.

Understanding the Reactivity Landscape of 3-fluoro-5-phenylaniline

The key to successfully functionalizing 3-fluoro-5-phenylaniline lies in understanding the interplay of its substituents. The amino group is a powerful activating ortho,para-director, strongly favoring substitution at the C4 (para) and C2/C6 (ortho) positions. The fluorine atom is deactivating through induction (-I effect) but directing to its ortho (C4) and para (C2) positions via resonance (+M effect).[1][2] This creates a complex scenario where multiple positions are electronically activated, often leading to product mixtures in standard reactions.

Caption: Competing directing effects on 3-fluoro-5-phenylaniline.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm attempting an electrophilic aromatic substitution (e.g., bromination) but I'm getting a mixture of isomers, mainly at the C4 and C6 positions. How can I achieve better regiocontrol?

The Scientific Rationale: This is a classic problem of competing directing groups. The unprotected aniline (-NH₂) is a powerful activating group that strongly directs electrophiles to its para (C4) and ortho (C2, C6) positions.[1][3] The fluorine atom also directs to C4 (ortho) and C2 (para). The combined effect leads to high reactivity at multiple sites, resulting in poor selectivity. Furthermore, the basicity of the aniline can cause complications with Lewis acid catalysts commonly used in reactions like Friedel-Crafts alkylation.[4]

Troubleshooting Strategy: Amine Protection The most effective strategy is to temporarily "tame" the amino group by converting it into a less activating and more sterically hindered protecting group, such as a carbamate or an amide.[5][6][7] This modification alters the electronic and steric landscape of the molecule, allowing for more predictable outcomes.

Recommended Protocol: N-Boc Protection The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is installed under mild basic conditions and can be easily removed with acid. It provides sufficient steric bulk to disfavor substitution at the adjacent C6 position and modulates the electronic activation.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-fluoro-5-phenylaniline (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-Boc protected aniline via column chromatography on silica gel.

With the N-Boc group in place, subsequent electrophilic substitution will be more directed, primarily to the C4 position, due to the combined directing effects of the carbamate and the fluorine atom.

Question 2: How can I selectively introduce a substituent at the C2 position, ortho to the amine and para to the fluorine?

The Scientific Rationale: The C2 position is electronically favorable for electrophilic attack, but achieving selectivity over the C4 and C6 positions is difficult. A powerful strategy to overcome this is Directed ortho-Metalation (DoM) .[8][9] This reaction utilizes a Directed Metalation Group (DMG) to coordinate with an organolithium base, facilitating deprotonation of the adjacent C-H bond. A protected amine, like an N-Boc or N-pivaloyl group, serves as an excellent DMG.[10][11]

Troubleshooting Strategy: Directed ortho-Metalation (DoM) By first protecting the aniline (e.g., with a Boc group as described above), you can use it as a handle to direct lithiation specifically to the C2 and C6 positions. Due to the steric bulk of the phenyl group at C5, lithiation is generally favored at the C2 position. The fluorine atom can also assist in directing lithiation to the C2 position.

Caption: Workflow for C2-functionalization via DoM.

Recommended Protocol: DoM and Electrophilic Quench

-

Preparation: Rigorously dry all glassware and solvents. To a solution of N-Boc-3-fluoro-5-phenylaniline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF under argon at -78 °C, add sec-butyllithium (s-BuLi) (2.2 eq) dropwise.

-

Lithiation: Stir the resulting dark solution at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add a suitable electrophile. For example:

-

Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice.

-

Iodination: Add a solution of iodine (I₂) (1.5 eq) in THF.

-

Silylation: Add chlorotrimethylsilane (TMSCl) (1.5 eq).

-

-

Workup: Allow the reaction to warm slowly to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Deprotection: Purify the product by column chromatography. The Boc group can then be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the C2-functionalized aniline.

Question 3: I need to perform a Buchwald-Hartwig amination to couple a secondary amine at the C4 position. What is the best way to prepare the C4-halo precursor and what are the key considerations for the coupling step?

The Scientific Rationale: To perform a cross-coupling reaction, you first need a "handle"—typically a halide or a triflate—at the desired position. As discussed in Question 1, direct electrophilic halogenation of the unprotected aniline will likely yield a mixture. The best approach is to halogenate the N-protected aniline. The Buchwald-Hartwig amination is a powerful Pd-catalyzed reaction for forming C-N bonds but can be sensitive to substrate and ligand choice.[12][13][14]

Troubleshooting Strategy: This is a two-part problem: precursor synthesis followed by cross-coupling.

Part 1: Synthesis of the C4-Bromo Precursor

-

N-Protection: Protect 3-fluoro-5-phenylaniline with a suitable group like acetyl (Ac) or Boc. The acetyl group is often preferred for halogenations as it is robust.

-

Regioselective Bromination: To the solution of N-acetyl-3-fluoro-5-phenylaniline in a solvent like acetic acid or DCM, add N-bromosuccinimide (NBS) (1.05 eq). The N-acetyl group strongly directs para, and the fluorine directs ortho, leading to highly selective bromination at the C4 position.

-

Isolation: After the reaction is complete, perform a standard aqueous workup and purify the N-acetyl-4-bromo-3-fluoro-5-phenylaniline.

Part 2: Buchwald-Hartwig Amination The free amine on your substrate can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, it is often best to perform the coupling on the N-protected precursor and deprotect in the final step.

| Component | Recommended Reagents/Conditions | Rationale & Troubleshooting Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 palladacycle precatalyst (e.g., XPhos Pd G3) | Precatalysts are often more air-stable and provide more consistent results. If reactions are sluggish, try a different precatalyst. |

| Ligand | Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos (2-4 mol%) | Ligand choice is critical. Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[15] Screen a few ligands to find the optimal one for your specific amine coupling partner. |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq) | The choice of base depends on the amine. For less basic amines, a stronger base like NaOtBu is often required. K₃PO₄ is a milder option. |

| Solvent | Anhydrous, deoxygenated toluene or 1,4-dioxane | Rigorous exclusion of air and moisture is essential for catalytic activity. |

| Temperature | 80-110 °C | Reactions are typically run at elevated temperatures. |

Final Step: Deprotection

-

If you used an N-acetyl group, it can be removed under acidic (e.g., aq. HCl, reflux) or basic (e.g., NaOH, MeOH/H₂O) conditions.

-

If you used an N-Boc group, it is removed with TFA in DCM.

References

-